molecular formula C10H12N4O3 B1204208 2'-Deoxynebularine CAS No. 4546-68-3

2'-Deoxynebularine

Cat. No. B1204208
CAS RN: 4546-68-3
M. Wt: 236.23 g/mol
InChI Key: WJBNIBFTNGZFBW-DJLDLDEBSA-N
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Description

2’-Deoxynebularine is a purine 2’-deoxyribonucleoside in which a 2-deoxy-β-D-ribofuranosyl residue is attached at position 9 of 9H-purine via a glycosidic linkage . It has a molecular formula of C10H12N4O3 .


Synthesis Analysis

The synthesis of 2’-Deoxynebularine involves the conversion of 6-amino-2-picoline to a suitable 1-deazapurine, followed by a Vorbrüggen type glycosylation . Another method involves the preparation of synthetic oligonucleotides containing 2’-deoxynebularine .


Molecular Structure Analysis

The molecular structure of 2’-Deoxynebularine consists of a purine base attached to a 2-deoxyribose sugar. It has an average mass of 236.227 Da and a monoisotopic mass of 236.090942 Da .


Physical And Chemical Properties Analysis

2’-Deoxynebularine has a molecular formula of C10H12N4O3, an average mass of 236.227 Da, and a monoisotopic mass of 236.090942 Da .

Scientific Research Applications

Oligonucleotide Synthesis and Stability

2'-Deoxynebularine (dN) has been used in the synthesis of oligonucleotides. A study by Eritja et al. (1986) focused on incorporating dN into oligonucleotides and measuring the thermal stability of duplexes containing dN. The study found that base pairs involving xanthine, similar to those with dN, showed unusual stabilization at acidic pH, influencing the structure of the DNA duplexes (Eritja et al., 1986).

NMR Studies in DNA Duplexes

Ishikawa et al. (2003) conducted NMR studies on DNA dodecamers containing 2'-deoxynebularine. This research provided insights into how substitutions affect hydrogen bond strengths in Watson-Crick base pairs, contributing to a deeper understanding of DNA structure and function (Ishikawa et al., 2003).

Influence on DNA Duplex Stability

Research by Graham et al. (1998) involved synthesizing various 2'-deoxyuridine analogues, including 2'-deoxypurines modified at the 8-position like 2'-deoxynebularine. The study assessed the impact of these modifications on the stability of DNA duplexes, finding that certain modifications, including those similar to 2'-deoxynebularine, could significantly affect DNA duplex stability (Graham et al., 1998).

Enzymatic Transformation in Nucleoside Synthesis

Picken and Gault (1997) utilized enzyme catalysis for the transformation of thymidine to deoxynebularine, demonstrating a method for synthesizing nucleoside analogues including 2'-deoxynebularine. This research contributes to our understanding of enzymatic processes in nucleoside synthesis (Picken & Gault, 1997).

Molecular Recognition and DNA Binding

The research by Jiricny (2001) explored the behavior of deoxynebularine in DNA-DNA hybridizations and oligonucleotide-directed mutagenesis, providing valuable insights into molecular recognition and DNA binding mechanisms involving modified nucleosides like 2'-deoxynebularine (Jiricny, 2001).

Safety And Hazards

In case of accidental release, avoid dust formation, breathing mist, gas or vapors. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions of 2’-Deoxynebularine research could involve the direct recognition of duplex DNA bearing the 5-methyl-2’-deoxycytosine and 2’-deoxyguanosine base pair by triplex DNA formation .

properties

CAS RN

4546-68-3

Product Name

2'-Deoxynebularine

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol

InChI

InChI=1S/C10H12N4O3/c15-3-8-7(16)1-9(17-8)14-5-13-6-2-11-4-12-10(6)14/h2,4-5,7-9,15-16H,1,3H2/t7-,8+,9+/m0/s1

InChI Key

WJBNIBFTNGZFBW-DJLDLDEBSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=CN=C32)CO)O

SMILES

C1C(C(OC1N2C=NC3=CN=CN=C32)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=CN=CN=C32)CO)O

synonyms

2'-deoxynebularine
9-(beta-D-2'-deoxyribofuranosyl)purine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxynebularine
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2'-Deoxynebularine
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2'-Deoxynebularine
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2'-Deoxynebularine
Reactant of Route 5
2'-Deoxynebularine
Reactant of Route 6
2'-Deoxynebularine

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